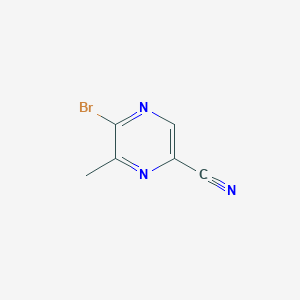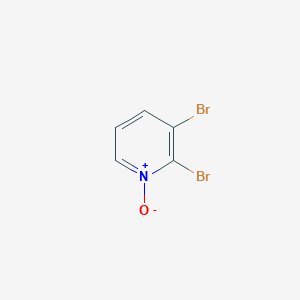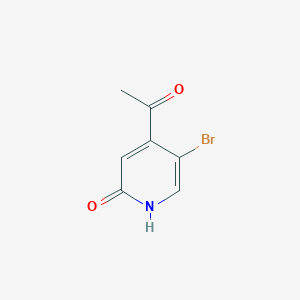
5-Bromo-6-methylpyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a nitrile group at the 2nd position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylpyrazine-2-carbonitrile typically involves the bromination of 6-methylpyrazine-2-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6-methylpyrazine-2-carbonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 6th position can be oxidized to form corresponding carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like LiAlH4 or hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of 5-substituted-6-methylpyrazine-2-carbonitrile derivatives.
Oxidation: Formation of 5-bromo-6-carboxypyrazine-2-carbonitrile or 5-bromo-6-formylpyrazine-2-carbonitrile.
Reduction: Formation of 5-bromo-6-methylpyrazine-2-amine.
Scientific Research Applications
Chemistry: 5-Bromo-6-methylpyrazine-2-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the formulation of advanced polymers, dyes, and coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylpyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting therapeutic effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
5-Bromo-2-methylpyrazine: Similar structure but lacks the nitrile group.
6-Methylpyrazine-2-carbonitrile: Similar structure but lacks the bromine atom.
5-Chloro-6-methylpyrazine-2-carbonitrile: Similar structure with chlorine instead of bromine.
Uniqueness: 5-Bromo-6-methylpyrazine-2-carbonitrile is unique due to the presence of both bromine and nitrile functional groups, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
1260667-66-0 |
|---|---|
Molecular Formula |
C6H4BrN3 |
Molecular Weight |
198.02 g/mol |
IUPAC Name |
5-bromo-6-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c1-4-6(7)9-3-5(2-8)10-4/h3H,1H3 |
InChI Key |
YHHIZWGAFSJSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)










